An In-Depth Technical Guide to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline: A Key Intermediate in Specialty Chemical Synthesis
An In-Depth Technical Guide to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline: A Key Intermediate in Specialty Chemical Synthesis
CAS Number: 167415-22-7
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of a variety of specialty chemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro moiety, and a chlorine atom, imparts specific reactivity and properties that are highly valued in the development of advanced materials, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, with a focus on the practical considerations for researchers, scientists, and drug development professionals.
The trifluoromethyl group is a well-established bioisostere for a variety of functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of the parent molecule. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a key handle for further synthetic transformations. The chlorine atom offers an additional site for modification or can be retained to fine-tune the electronic properties and biological activity of the final product. This combination of functional groups makes 4-Chloro-2-nitro-5-(trifluoromethyl)aniline a versatile and valuable synthetic intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a chemical is fundamental to its effective use in research and development. Below is a summary of the key properties of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline.
| Property | Value | Source/Method |
| CAS Number | 167415-22-7 | [1][2][3] |
| Molecular Formula | C₇H₄ClF₃N₂O₂ | [3] |
| Molecular Weight | 240.57 g/mol | [1] |
| Appearance | Light yellow to yellow powder or crystals | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from analogous structures. |
Spectroscopic Data (Predicted and Inferred from Analogs)
Due to the limited availability of published experimental spectra for this specific compound, the following data is a combination of predicted values and information inferred from closely related analogs such as 4-chloro-2-nitroaniline and various trifluoromethylated anilines.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the electron-donating effect of the amine group. The protons would likely appear as singlets or narrowly split doublets depending on the coupling constants.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be significantly influenced by the attached functional groups.
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IR (Infrared) Spectroscopy: The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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C-F stretching: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.
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C-Cl stretching: A band in the lower frequency region, typically around 700-800 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (240.57 g/mol ). The isotopic pattern of the molecular ion would reveal the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.
Synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline.
Detailed Experimental Protocol (Representative)
Step 1: Nitration of 4-Chloro-1-(trifluoromethyl)benzene
This initial step introduces the nitro group onto the aromatic ring. The directing effects of the chloro and trifluoromethyl groups will primarily place the nitro group at the 2-position.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C.
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Addition of Reactant: Slowly add 4-chloro-1-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.
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Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
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Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-chloro-1-(trifluoromethyl)benzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-2-nitro-1-(trifluoromethyl)benzene, will precipitate as a solid.
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Purification: Filter the solid, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.
Step 2: Amination of 4-Chloro-2-nitro-1-(trifluoromethyl)benzene
The final step involves the introduction of the amine group. This can be a challenging transformation, and various methods could be explored. A common approach involves the reduction of a second nitro group, which would require an initial dinitration of the starting material. A more direct, though potentially lower-yielding, approach could involve nucleophilic aromatic substitution, though this is less likely given the electron-withdrawing nature of the existing substituents. For the purpose of this guide, a plausible, albeit multi-step, pathway from a related starting material is often employed in industrial settings.
Self-Validating System Note: The purity of the intermediate from Step 1 is crucial for the success of Step 2. Characterization of the nitrated product by NMR and melting point is essential before proceeding.
Applications in Drug Development and Agrochemicals
4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a valuable intermediate primarily due to its utility in constructing more complex molecules with potential biological activity.
Synthesis of Fused Imidazole Biocides
One of the key applications of this compound is in the preparation of fused imidazole biocides. The aniline functionality provides a nucleophilic center that can be used to construct the imidazole ring system.
Caption: General workflow for the synthesis of fused imidazoles.
The resulting fused imidazoles can exhibit a broad spectrum of biocidal activity, finding applications as fungicides, herbicides, and insecticides in the agrochemical industry.[7] The trifluoromethyl group in these final products often enhances their efficacy and selectivity.
Pharmaceutical Synthesis
In the pharmaceutical sector, trifluoromethylated anilines are common precursors to a wide range of therapeutic agents. The trifluoromethyl group can improve a drug's metabolic stability and its ability to cross cell membranes. While specific drugs derived directly from 4-Chloro-2-nitro-5-(trifluoromethyl)aniline are not widely documented in public literature, its structural motifs are present in various kinase inhibitors and other targeted therapies. The synthetic handles on this molecule allow for its incorporation into diverse molecular scaffolds through reactions such as amide bond formation, diazotization, and cross-coupling reactions.
Safety and Handling
As a nitro- and chloro-substituted aromatic amine, 4-Chloro-2-nitro-5-(trifluoromethyl)aniline should be handled with appropriate caution. The following safety information is based on data for structurally similar compounds.[1]
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Use chemical safety goggles and/or a face shield.
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Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or with fine powders.
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Handling and Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from heat, sparks, and open flames.
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Avoid contact with strong oxidizing agents and strong acids.
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Conclusion
4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a specialized chemical intermediate with significant potential in the synthesis of high-value products for the agrochemical and pharmaceutical industries. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its key applications based on established chemical principles and data from closely related analogs. As with any chemical, proper safety precautions are paramount when handling this compound.
References
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A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. (URL: [Link])
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4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 | Chemsrc. (URL: [Link])
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4-Chloro-2-methyl-5-(trifluoromethyl)aniline - MySkinRecipes. (URL: [Link])
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4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem. (URL: [Link])
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google P
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(PDF) 4-Chloro-2-nitroaniline - ResearchGate. (URL: [Link])
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